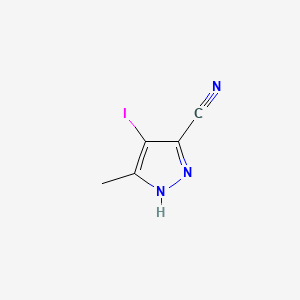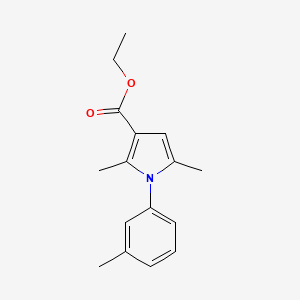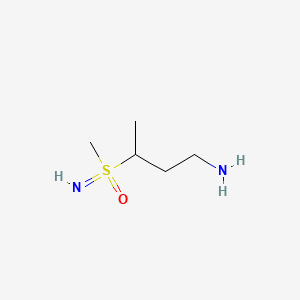
(4R)-4-amino-2,2-dimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-amino-2,2-dimethylpentan-1-ol, also known as 4-Amino-2,2-dimethylpentanol, is a chiral secondary amine with a variety of applications in the fields of biochemistry, pharmacology and medicinal chemistry. It is an important building block for the synthesis of a range of pharmaceuticals and biochemicals. In addition, 4-Amino-2,2-dimethylpentanol is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers.
Scientific Research Applications
(4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a range of pharmaceuticals and biochemicals, including hormones, neurotransmitters and antibiotics. It is also used as a catalyst in the synthesis of polymers, as well as in the preparation of chiral compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol is used in the synthesis of optically active compounds, such as enantiomerically pure drugs.
Mechanism of Action
The mechanism of action of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol is not well understood. However, it is believed to act as a chiral reagent, which can be used to catalyze the synthesis of optically active compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has been shown to catalyze the formation of amides, esters and other derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol are not well understood. However, it is believed to act as a chiral reagent, which can be used to catalyze the synthesis of optically active compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has been shown to catalyze the formation of amides, esters and other derivatives.
Advantages and Limitations for Lab Experiments
The main advantages of using (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol in laboratory experiments are its low cost, high purity, and the availability of a wide range of derivatives. The main limitation of this compound is that it is not very stable and can easily decompose in the presence of light or heat.
Future Directions
In the future, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol may be used in the development of new pharmaceuticals and biochemicals. In addition, further research into its mechanism of action and biochemical and physiological effects may lead to new applications in the field of medicine. Additionally, further research may lead to the development of new methods for the synthesis of optically active compounds. Finally, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol may be used in the development of new catalysts for the synthesis of polymers.
Synthesis Methods
The synthesis of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol can be achieved via several different methods. The most commonly used method is the reductive amination of 2,2-dimethylpentanal with ammonia, using a reducing agent such as sodium borohydride. This method yields a mixture of the two enantiomers of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol, which can be separated by chromatographic methods.
properties
IUPAC Name |
(4R)-4-amino-2,2-dimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXNVIHMWCHEB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-amino-2,2-dimethylpentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)


![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)
![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)
